Triptonolide

Overview

Description

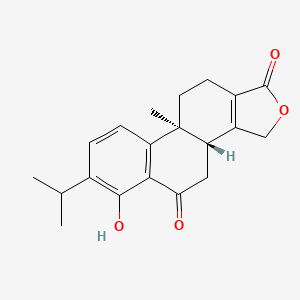

Triptonolide is a bioactive diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. This compound has been traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties. This compound has garnered significant attention in modern scientific research due to its potent antitumor, anti-inflammatory, and immunosuppressive activities .

Mechanism of Action

Target of Action

Triptonolide, a diterpenoid epoxide, is produced by the thunder god vine, Tripterygium wilfordii . The primary targets of this compound include polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB has been identified as a key target responsible for the antiproliferative activity of this compound . XPB is a subunit of the universal transcription factor TFIIH that plays a role in RNAPII-mediated transcription initiation .

Mode of Action

This compound forms covalent adducts with Cys342 at the active site of XPB, inhibiting its DNA-dependent ATPase activity . This interaction with XPB leads to a significant decrease in cell proliferation . The level of resistance conferred by the C342T mutation in XPB is about 100-fold higher than the most this compound-resistant mutants previously identified .

Biochemical Pathways

This compound affects multiple biochemical pathways. It results in a decrease of HSP70 expression, affects calcium release, causes lysosomal membrane depolarization, inhibits NFκB activity, iNOS and Cox-2 expression, and acts as a transcription inhibitor and an anti-angiogenesis factor . It also disrupts super-enhancer networks .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its physicochemical properties. Its poor solubility and bioavailability are the main concerns regarding its safety and efficacy in clinical studies . These properties significantly affect its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit tumor cell proliferation, induce cell death through the apoptotic pathway, and cause cell-cycle regression . It also exhibits anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2), and vascular endothelial growth factor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the physicochemical properties of this compound, such as poor solubility, can be influenced by the pH and temperature of the environment

Biochemical Analysis

Biochemical Properties

Triptolide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme RNA polymerase II, where triptolide inhibits its activity, leading to reduced transcription of specific genes . Additionally, triptolide has been shown to interact with heat shock proteins, particularly HSP70, which affects protein folding and stress responses . These interactions highlight the multifaceted role of triptolide in modulating biochemical pathways.

Cellular Effects

Triptolide exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . Triptolide also influences cell signaling pathways, such as the NF-κB pathway, leading to reduced inflammation and immune responses . Furthermore, it affects gene expression by inhibiting transcription factors and altering chromatin structure . These cellular effects underscore the potential of triptolide as a therapeutic agent.

Molecular Mechanism

At the molecular level, triptolide exerts its effects through several mechanisms. It binds to the active site of RNA polymerase II, inhibiting its function and leading to decreased gene transcription . Triptolide also inhibits the activity of the proteasome, resulting in the accumulation of misfolded proteins and induction of apoptosis . Additionally, it modulates the activity of various kinases and phosphatases, affecting cell signaling and metabolic pathways . These molecular interactions provide insights into the diverse actions of triptolide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triptolide change over time. Initially, it induces rapid apoptosis in cancer cells, followed by long-term effects on cell proliferation and survival . Triptolide is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that triptolide can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of understanding the kinetics of triptolide action.

Dosage Effects in Animal Models

The effects of triptolide vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity . At higher doses, triptolide can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing toxicity . These findings emphasize the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Triptolide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . Triptolide also affects metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of triptolide.

Transport and Distribution

Within cells and tissues, triptolide is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . Triptolide can also bind to plasma proteins, influencing its distribution and bioavailability . These interactions determine the localization and accumulation of triptolide within different tissues . Understanding these transport and distribution mechanisms is essential for predicting the pharmacokinetics of triptolide.

Subcellular Localization

Triptolide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and transcription machinery . Triptolide can also be found in the cytoplasm, where it affects protein folding and degradation pathways . Post-translational modifications, such as phosphorylation, can direct triptolide to specific cellular compartments . These localization patterns are critical for understanding the cellular actions of triptolide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triptonolide can be synthesized through various methods. One common approach involves the extraction from Tripterygium wilfordii Hook F. using solvents such as hot water, ethanol-ethyl acetate, and chloroform-methanol .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources. advancements in synthetic biology and metabolic engineering have led to the development of biosynthetic pathways to produce this compound and its precursors in microbial systems .

Chemical Reactions Analysis

Types of Reactions

Triptonolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the epoxy groups in this compound, altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, such as hydrophilic groups, to improve its solubility and bioavailability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

Major products formed from these reactions include various this compound derivatives with improved pharmacological properties, such as enhanced anticancer and anti-inflammatory activities .

Scientific Research Applications

Triptonolide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Minnelide: A synthetic water-soluble prodrug of triptonolide, designed to overcome its poor solubility and toxicity.

Uniqueness of this compound

This compound is unique due to its potent and broad-spectrum biological activities, including its ability to target multiple pathways involved in cancer and inflammatory diseases. Its structural complexity and the presence of three epoxy groups contribute to its distinct pharmacological profile .

Biological Activity

Triptonolide is a bioactive compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook.f. It has garnered significant attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic structure with a phenanthro[1,2-c]furan core. This unique structure contributes to its pharmacological properties, including immunomodulatory and anti-cancer effects. The compound has been shown to influence various signaling pathways involved in inflammation and cancer progression .

1. Anti-Inflammatory Effects:

this compound exhibits potent anti-inflammatory properties by modulating immune responses. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These actions are particularly relevant in conditions like rheumatoid arthritis (RA) and psoriasis, where inflammation plays a central role .

2. Anti-Cancer Activity:

Research indicates that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including cervical cancer and leukemia. Mechanistically, it disrupts the cancer cell cycle and inhibits invasion and metastasis through several pathways, including the regulation of BCL2 and AKT1 proteins .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Rheumatoid Arthritis: A randomized controlled trial demonstrated that Tripterygium wilfordii extract containing this compound was more effective than methotrexate in reducing symptoms of RA. Patients showed significant improvement in joint pain and inflammation markers after treatment with this compound .

- Cancer Treatment: In vitro studies have shown that this compound can effectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapies with reduced side effects compared to conventional chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound with various target proteins involved in inflammation and cancer. For instance:

Table 2: Binding Energies of this compound with Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| VEGFA | -8.4 |

| TP53 | -7.4 |

| STAT3 | -7.9 |

| TNF | -8.5 |

These results suggest strong interactions between this compound and key regulatory proteins, which may underlie its therapeutic effects .

Properties

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZHUMKOAYLPH-MGPUTAFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2=O)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known immunosuppressive effects of Triptonide and Triptolide?

A1: Research indicates that both Triptonide [] and Triptolide [] demonstrate significant inhibitory effects on the proliferation of lymph cells stimulated by Concanavalin A (Con A). This suggests potential immunosuppressive properties for these compounds.

Q2: Can you describe the structural characteristics of Triptonolide and its related compounds?

A2: this compound is a diterpenoid lactone. While its specific structural data isn't detailed in the provided abstracts, we can glean information about related compounds:

- Triptophenolide: This compound has the molecular formula C20H24O3 and a melting point of 232-233°C. []

- Triptophenolide methyl ether: With a molecular formula of C21H26O3, this compound melts at 152-154°C. []

- Neotriptophenolide: This compound has the molecular formula C21H26O4 and a melting point of 189-191°C. []

Q3: What is the significance of identifying novel diterpenoids in Tripterygium wilfordii?

A3: The research highlights the isolation and identification of two novel diterpenoids from Tripterygium wilfordii: 14-hydroxy-abieta-8, 11, 13-trien-3-one and 11-hydroxy, 14-methoxy-abieta-8, 11, 13-trien-3-one. [] This discovery contributes to the growing body of knowledge surrounding the chemical diversity of this plant and its potential for yielding bioactive compounds. Further research into the biological activities of these novel diterpenoids is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.